molecular formula C18H19Cl2N3O B4238355 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4238355
M. Wt: 364.3 g/mol
InChI Key: GHSYKHUESYYATA-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
  • 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
  • 4-(3,4-dichlorophenyl)-N-(3-ethylphenyl)-1-piperazinecarboxamide

Uniqueness

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-3-2-4-14(11-13)21-18(24)23-9-7-22(8-10-23)15-5-6-16(19)17(20)12-15/h2-6,11-12H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYKHUESYYATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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